2-(2-Chloroethyl)pyridine

Physical organic chemistry β-Elimination kinetics Pyridine positional isomer reactivity

2-(2-Chloroethyl)pyridine (CAS 16927-00-7) is a heterocyclic building block consisting of a pyridine ring bearing a 2-chloroethyl substituent at the ortho (C2) position. With a molecular weight of 141.60 g·mol⁻¹, logP of ~1.4, and predicted pKa of 5.06, it is classified as a moderately lipophilic weak base.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 16927-00-7
Cat. No. B091823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)pyridine
CAS16927-00-7
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCCl
InChIInChI=1S/C7H8ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2
InChIKeyFVPGJXXACUQQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)pyridine (CAS 16927-00-7): A Positionally Differentiated Pyridylethylating Agent for Pharmaceutical, Agrochemical, and Organometallic Intermediate Procurement


2-(2-Chloroethyl)pyridine (CAS 16927-00-7) is a heterocyclic building block consisting of a pyridine ring bearing a 2-chloroethyl substituent at the ortho (C2) position. With a molecular weight of 141.60 g·mol⁻¹, logP of ~1.4, and predicted pKa of 5.06, it is classified as a moderately lipophilic weak base [1]. The compound participates in nucleophilic substitution (SN2) and base-induced β-elimination reactions, forming 2-vinylpyridine under alkaline conditions [2]. Its dual reactivity—alkylation via the chloroethyl side chain and coordination via the pyridine nitrogen—makes it a versatile intermediate in medicinal chemistry, organometallic ligand design, and agrochemical synthesis . Commercial availability typically ranges from 95% to >97% purity, supplied as a colorless to pale yellow liquid requiring storage under inert atmosphere at −18°C to −20°C .

Why 2-(2-Chloroethyl)pyridine Cannot Be Interchanged with Positional Isomers or Halogen Analogs: Quantitative Reactivity Evidence


Generic substitution among 2-(2-chloroethyl)pyridine, its 4-positional isomer, and the bromo analog is unsupported by reaction kinetics. The ortho-pyridyl nitrogen in the 2-isomer exerts a through-space electrostatic effect on the β-carbon of the chloroethyl side chain that is absent in the 4-isomer, altering both elimination rates and the magnitude of activation by N-quaternization [1]. Furthermore, the chloride leaving group yields different SN2/elimination partitioning compared to the bromide analog, and the free base vs. hydrochloride salt form directly impacts solubility, storage stability, and compatibility with anhydrous reaction conditions . The quantitative evidence below demonstrates that position (2- vs. 4-), halogen (Cl vs. Br), and protonation state are non-trivial variables that materially affect reaction kinetics, product ratios, and downstream synthetic efficiency [2].

2-(2-Chloroethyl)pyridine: Six Quantitative Dimensions of Differentiation Against Closest Analogs


OH⁻-Induced β-Elimination Rate: 2-Isomer Is 2.2-Fold Faster Than the 4-Isomer in Aqueous Base at 25°C

The second-order rate constant for OH⁻-induced β-elimination of 2-(2-chloroethyl)pyridine (isomer 2) in H₂O at 25°C is kOH = 3.20 × 10⁻⁴ M⁻¹s⁻¹, compared to kOH = 1.47 × 10⁻⁴ M⁻¹s⁻¹ for 2-(4-chloroethyl)pyridine (isomer 1) under identical conditions . This represents a 2.2-fold higher intrinsic elimination reactivity for the ortho-substituted isomer. The rate enhancement is attributed to the closer proximity of the pyridine nitrogen lone pair to the β-carbon, facilitating C–H bond breaking in the E1cb irreversible mechanism [1].

Physical organic chemistry β-Elimination kinetics Pyridine positional isomer reactivity

Methyl Activating Factor (MethylAF): 2-Isomer Exhibits a 55-Fold Greater Rate Enhancement Upon N-Quaternization Than the 4-Isomer

Quaternization of the pyridine nitrogen with a methyl group produces a dramatic reactivity difference between the two positional isomers. The Methyl Activating Factor (MethylAF = kOHᴺCᴴ³ / kOHᴺ) in H₂O at 25°C for the 2-isomer (2 → 2a) is 1.22 × 10⁶, compared to only 2.23 × 10⁴ for the 4-isomer (1 → 1a) . This ~55-fold greater activation for the ortho-substituted system is consistent with greater resonance stabilization of the zwitterionic intermediate when the positive charge on nitrogen is closer to the developing negative charge at the β-carbon [1].

Methyl activating factor Pyridinium salt reactivity E1cb mechanism Zwitterionic intermediate stabilization

Palladium(II) Coordination Activates β-Elimination by ~370-Fold Relative to the Free Ligand: A Quantified Organometallic Activation Effect

The free 2-(2-chloroethyl)pyridine undergoes β-elimination induced by quinuclidine in CH₃CN at 25°C with a second-order rate constant of kQ(FREE) = 6.2 × 10⁻⁶ M⁻¹s⁻¹. Within the trans-bis[2-(2-chloroethyl)pyridine]palladium(II) chloride complex (1), the rate constant for elimination, monitored by HPLC for uncoordinated vinylpyridine formation, is kQ(HPLC) = 2.3 × 10⁻³ M⁻¹s⁻¹ [1]. This corresponds to an ~370-fold rate acceleration upon Pd(II) coordination. Spectrophotometric monitoring yields an even higher kQ = 6.5 × 10⁻³ M⁻¹s⁻¹, suggesting that the initial elimination product remains Pd-coordinated [2].

Palladium coordination chemistry Ligand reactivity modulation β-Elimination kinetics Organometallic catalysis

2-(2-Pyridyl)ethyl Protecting Group: Ortho-Substitution Enables Selective Deprotection via N-Quaternization with Methyl Iodide

The 2-(2-pyridyl)ethyl group, introduced by alkylation with 2-(2-chloroethyl)pyridine, functions as a protecting group for active hydrogen compounds (carboxylates, internucleotidic phosphates) that is stable to both acid and base but cleanly removed by a two-step procedure: N-quaternization with CH₃I in CH₃CN followed by β-elimination [1]. This orthogonal deprotection strategy exploits the same β-elimination pathway kinetically characterized above. The 2-isomer is specifically preferred over the 4-isomer because the higher MethylAF (1.22 × 10⁶ vs. 2.23 × 10⁴) translates to faster and more complete deprotection under milder methylation conditions [2]. In oligonucleotide synthesis via the phosphoramidite method, the 2-(2-pyridyl)ethyl group has been demonstrated as an internucleotidic phosphate protecting group removable without N-alkylation side reactions [3].

Protecting group chemistry Oligonucleotide synthesis Pyridylethylation Phosphoramidite method

Organotellurium Pincer Ligand Precursor: 2-(2-Chloroethyl)pyridine Enables (N,Te,N) Ligand Architectures via Reaction with Na₂Te

2-(2-Chloroethyl)pyridine serves as a direct precursor to the (N,Te,N) pincer ligand 2-(2-pyridoethyletelluro)ethylpyridine (1) by reaction with in situ generated Na₂Te. This ligand coordinates Pd(II) and Pt(II) to form complexes of stoichiometry [MCl·1]Cl [1]. The ortho-pyridyl substitution pattern is essential for the formation of a stable five-membered chelate ring upon metal coordination [2]. Alternative haloethylpyridine isomers would produce different chelate ring sizes (six-membered for the 4-isomer, for example), which would alter both complex stability and catalytic properties.

Organotellurium chemistry Pincer ligand synthesis Palladium(II) and Platinum(II) complexes Heteroatom ligand design

Physicochemical Differentiation from the Bromo Analog: Boiling Point, logP, and Alkylation Reactivity Trade-offs

2-(2-Chloroethyl)pyridine (MW 141.60, bp 209.4°C at 760 mmHg, logP 1.4, predicted pKa 5.06) offers a balanced reactivity profile compared to 2-(2-bromoethyl)pyridine (MW ~186.05, estimated bp ~230°C, estimated logP ~1.7–1.9) [1]. The chloride leaving group provides slower SN2 alkylation kinetics than bromide, which can be advantageous when chemoselectivity is required—preventing premature alkylation of weaker nucleophiles in multifunctional substrates . The lower boiling point of the chloro compound (209.4°C vs. ~230°C) also facilitates purification by distillation under milder conditions, a practical consideration for scale-up . In acetonitrile/water mixtures ranging from 30/70 to 85/15 (v/v), the solvent-dependent rate increase for OH⁻-induced elimination of the 2-chloro isomer is approximately 11-fold (from 3.20 × 10⁻⁴ to 36.3 × 10⁻⁴ M⁻¹s⁻¹), whereas the bromo analog would be expected to show a compressed dynamic range due to its inherently faster elimination .

Physicochemical property comparison Leaving group reactivity Halogen analog procurement rationale SN2 alkylation

Evidence-Backed Procurement Scenarios: Where 2-(2-Chloroethyl)pyridine Outperforms Its Analogs


Synthesis of 2-Vinylpyridine via Base-Induced β-Elimination: ~2.2× Faster Than the 4-Isomer Route

When 2-vinylpyridine is the desired product, 2-(2-chloroethyl)pyridine provides a direct, kinetically favored precursor. Under OH⁻/H₂O at 25°C, the β-elimination proceeds with kOH = 3.20 × 10⁻⁴ M⁻¹s⁻¹, which is 2.2-fold faster than the corresponding 4-isomer transformation to 4-vinylpyridine [1]. At 50°C in OH⁻/H₂O (μ = 1 M KCl), the second-order rate constant increases to kOH = 4.59 × 10⁻⁴ dm³·mol⁻¹·s⁻¹, with the reaction following an E1cb irreversible mechanism and the protonated pyridine species (NH⁺) being ~10⁵-fold more reactive than the neutral form [2]. This makes the compound a reliable precursor for generating 2-vinylpyridine under mild basic conditions, with tunable kinetics via pH control.

Pyridylethylation-Based Protection of Carboxyl and Phosphate Groups: Leveraging the 55-Fold Higher MethylAF

The 2-(2-pyridyl)ethyl protecting group, installed via 2-(2-chloroethyl)pyridine, is selectively removable by quaternization with CH₃I followed by β-elimination [1]. The 55-fold higher MethylAF of the 2-isomer compared to the 4-isomer (1.22 × 10⁶ vs. 2.23 × 10⁴) ensures faster and more complete deprotection under standardized conditions [2]. In solid-phase oligonucleotide synthesis, this protecting group has been validated for internucleotidic phosphate protection and is removed without detectable N-alkylation side reactions on the nucleobases [3]. Procurement of the 2-chloroethyl isomer rather than the 4-isomer is critical for achieving acceptable deprotection yields.

Synthesis of (N,Te,N) Pincer Ligands for Palladium(II) and Platinum(II) Catalysis

2-(2-Chloroethyl)pyridine is the required electrophile for constructing the (N,Te,N) pincer ligand 2-(2-pyridoethyletelluro)ethylpyridine via nucleophilic substitution with Na₂Te [1]. The ortho-pyridyl substitution pattern yields five-membered chelate rings upon metal coordination to Pd(II) or Pt(II), producing complexes of type [MCl·1]Cl that have been structurally characterized by X-ray crystallography [2]. The 4-isomer would generate a six-membered chelate with different bond angles and ligand field strength, and the bromo analog, while more reactive, may introduce competing oxidative addition pathways at the metal center.

Free-to-Coordinated Ligand Reactivity Switching in Organometallic Mechanistic Studies

The ~370-fold rate enhancement of β-elimination upon Pd(II) coordination (kQ(FREE) = 6.2 × 10⁻⁶ M⁻¹s⁻¹ vs. kQ(HPLC) = 2.3 × 10⁻³ M⁻¹s⁻¹) provides a well-quantified system for studying metal-mediated reactivity modulation [1]. The 1.5:1 product ratio of vinylpyridine to chloroethylpyridine from the Pd complex, coupled with the primary kinetic isotope effect kQ(H)/kQ(D) = 1.8, establishes a mechanistic framework where C–H bond cleavage is partially rate-determining [2]. This makes 2-(2-chloroethyl)pyridine a valuable probe ligand for physical organometallic investigations, distinct from simple alkyl halides that cannot coordinate to metals.

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